3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methylbenzoyl Group: The 4-methylbenzoyl group is typically introduced through an acylation reaction, such as a Friedel-Crafts acylation, using a methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its spirocyclic structure is often associated with enhanced biological activity and stability, making it a promising candidate for drug design.
Industry
In materials science, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with a different ring size.
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a carbonyl group instead of a thione.
Uniqueness
The unique combination of the spirocyclic structure and the specific functional groups in 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-9-11-17(12-10-16)21(27)26-22(28)20(18-7-6-8-19(24)15-18)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOSRQRZBHBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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